Methyl (morpholine-3-carbonyl)glycinate

Glycine transporter-1 GlyT1 inhibition CNS drug discovery

Methyl (morpholine-3-carbonyl)glycinate (CAS 1490808-84-8, molecular formula C8H14N2O4, molecular weight 202.21 g/mol) is a heterocyclic amino acid derivative in which a morpholine-3-carbonyl moiety is coupled via an amide bond to glycine methyl ester. Its SMILES notation (COC(=O)CNC(=O)C1COCCN1) confirms the carbonyl attachment at the morpholine 3-position—a regiospecific architecture that distinguishes it from isomeric morpholine-4-carbonyl glycinate analogs (e.g., CAS 349119-25-1).

Molecular Formula C8H14N2O4
Molecular Weight 202.21 g/mol
Cat. No. B13504022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (morpholine-3-carbonyl)glycinate
Molecular FormulaC8H14N2O4
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESCOC(=O)CNC(=O)C1COCCN1
InChIInChI=1S/C8H14N2O4/c1-13-7(11)4-10-8(12)6-5-14-3-2-9-6/h6,9H,2-5H2,1H3,(H,10,12)
InChIKeyPOAJAHLNNIHHRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (morpholine-3-carbonyl)glycinate (CAS 1490808-84-8): Structural Identity, Physicochemical Profile, and Comparator Landscape for Informed Procurement


Methyl (morpholine-3-carbonyl)glycinate (CAS 1490808-84-8, molecular formula C8H14N2O4, molecular weight 202.21 g/mol) is a heterocyclic amino acid derivative in which a morpholine-3-carbonyl moiety is coupled via an amide bond to glycine methyl ester . Its SMILES notation (COC(=O)CNC(=O)C1COCCN1) confirms the carbonyl attachment at the morpholine 3-position—a regiospecific architecture that distinguishes it from isomeric morpholine-4-carbonyl glycinate analogs (e.g., CAS 349119-25-1) . The compound serves as a versatile synthetic intermediate and has documented biological activity as a glycine transporter-1 (GlyT1) inhibitor (IC50 13 nM in human JAR cells) [1], situating it within a pharmacologically relevant chemical space distinct from both the 4-substituted regioisomer and the corresponding ethyl ester variant.

Why Methyl (morpholine-3-carbonyl)glycinate Cannot Be Interchanged with Its 4‑Carbonyl Regioisomer or Ethyl Ester Analog


Substituting methyl (morpholine-3-carbonyl)glycinate with its 4‑carbonyl regioisomer (methyl N-(4-morpholinylcarbonyl)glycinate, CAS 349119-25-1) or the ethyl ester analog (CAS 1443979-20-1) introduces critical divergence in both pharmacological target engagement and physicochemical properties. The 3‑carbonyl attachment positions the morpholine oxygen and nitrogen in a spatial orientation that defines the pharmacophore for GlyT1 inhibition (IC50 13 nM), whereas the 4‑carbonyl isomer lacks documented GlyT1 binding data at comparable potency [1]. Furthermore, the methyl ester moiety in the target compound confers a predicted ACD/LogP of approximately −0.64 (analogous to the 4‑carbonyl isomer's computed value), whereas the ethyl ester analog bears a bulkier, more lipophilic ester group (MW 216.23 vs. 202.21) that alters solubility, metabolic stability, and crystallization behavior . These regio- and ester-specific differences mean that procurement of a generic “morpholine-carbonyl-glycine ester” without precise positional specification risks obtaining a compound with divergent biological activity, incompatible reactivity in downstream amidation or deprotection chemistries, and irreproducible experimental outcomes .

Quantitative Differentiation Evidence for Methyl (morpholine-3-carbonyl)glycinate vs. Key Comparators


GlyT1 Inhibitory Potency: 3‑Carbonyl Regioisomer Establishes Nanomolar Activity Absent from the 4‑Carbonyl Analog

Methyl (morpholine-3-carbonyl)glycinate demonstrates an IC50 of 13 nM for inhibition of [14C]glycine uptake into human JAR cells expressing human GlyT1, as curated in ChEMBL (CHEMBL206698) [1]. Systematic literature and database interrogation reveals no GlyT1 inhibitory data for the direct 4‑carbonyl regioisomer (methyl N-(4-morpholinylcarbonyl)glycinate, CAS 349119-25-1) at comparable or superior potency. The broader morpholine-3-carbonyl GlyT1 inhibitor chemical class is validated by structurally related compounds (e.g., ORG-24645, IC50 251 nM in CHO cells transfected with GlyT-1b) [2], establishing the 3‑carbonyl architecture as a productive scaffold for GlyT1 pharmacophore engagement. The 13 nM potency places the compound in a favorable range for probe development in NMDA receptor hypofunction-related disorders, where GlyT1 inhibitors with IC50 < 100 nM are generally considered tractable starting points [3].

Glycine transporter-1 GlyT1 inhibition CNS drug discovery Schizophrenia NMDA receptor modulation

Regiospecific Carbonyl Placement: 3‑Position vs. 4‑Position Defines Hydrogen-Bonding Geometry and Synthetic Derivatization Pathways

The carbonyl attachment at the morpholine 3‑position in methyl (morpholine-3-carbonyl)glycinate creates a hydrogen-bond donor (amide NH) and acceptor (morpholine oxygen) arrangement distinct from the 4‑carbonyl isomer, where the carbonyl is linked through the morpholine nitrogen via a urea-type connectivity (SMILES: COC(=O)CNC(=O)N1CCOCC1) . In the 3‑carbonyl scaffold, the morpholine ring oxygen can participate in additional hydrogen-bond interactions with biological targets, whereas in the 4‑carbonyl regioisomer, the oxygen is conformationally constrained within the ring and less accessible for intermolecular contacts. This regiochemical difference is corroborated by the divergent biological profiles: the 3‑carbonyl compound has validated GlyT1 activity, while the 4‑carbonyl analog is primarily described as a generic synthetic intermediate without reported bioactivity [1]. From a synthetic chemistry perspective, the 3‑carbonyl compound enables direct amide coupling at the morpholine 3‑position, facilitating the construction of constrained peptidomimetic architectures; the 4‑carbonyl analog offers urea-based diversification that is mechanistically and structurally distinct [2].

Regiochemistry Morpholine functionalization Medicinal chemistry Structure-activity relationship Synthetic intermediate

Physicochemical Property Differentiation: Methyl Ester (C8) vs. Ethyl Ester (C9) Impacts Solubility, Lipophilicity, and Crystallinity

Comparison of the target methyl ester (MW 202.21) with its direct ethyl ester analog (ethyl (morpholine-3-carbonyl)glycinate, CAS 1443979-20-1, MW 216.23) reveals a molecular weight increase of 14 Da and corresponding changes in predicted physicochemical parameters . The 4‑carbonyl methyl ester regioisomer has an ACD/LogP of −0.64 and a polar surface area (PSA) of 68 Ų ; the ethyl ester analog, bearing an additional methylene unit, is expected to exhibit higher logP (approximately −0.3 to −0.1 range by methylene increment) and reduced aqueous solubility. This difference directly impacts chromatographic retention (longer retention on reversed-phase HPLC), liquid–liquid extraction efficiency, and crystallization behavior during purification. The methyl ester also offers a more balanced reactivity profile for ester hydrolysis or transesterification reactions commonly used in prodrug strategies; the ethyl ester may require harsher saponification conditions or exhibit slower enzymatic hydrolysis rates [1].

Physicochemical properties Lipophilicity Solubility Crystallization Formulation

Synthetic Accessibility via Morpholine-3-carboxylic Acid Intermediate: A Defined Route Distinct from 4‑Carbonyl Syntheses

The synthesis of methyl (morpholine-3-carbonyl)glycinate proceeds through a multi-step sequence: (1) formation of morpholine-3-carboxylic acid from morpholine and formic acid, (2) condensation with glycine or glycine methyl ester under acidic conditions, and (3) optional use of acetic anhydride to facilitate ester formation . This route is mechanistically distinct from the synthesis of 4‑carbonyl analogs, which typically involve reaction of morpholine with phosgene or carbonyldiimidazole (CDI) to generate a morpholine-4-carbonyl chloride or activated carbamate intermediate prior to glycine methyl ester coupling [1]. The 3‑carbonyl route avoids the use of highly toxic phosgene or expensive CDI, potentially offering cost and safety advantages for larger-scale preparations. Enantiopure morpholine-3-carboxylic acid can be accessed via Fmoc-protected intermediates starting from dimethoxyacetaldehyde and serine methyl ester [2], enabling stereochemically defined variants that are not accessible through the 4‑carbonyl urea manifold.

Synthetic route Morpholine-3-carboxylic acid Amide coupling Process chemistry Scalability

High-Impact Application Scenarios for Methyl (morpholine-3-carbonyl)glycinate Informed by Quantitative Differentiation Evidence


GlyT1 Probe and Lead Discovery Programs for Schizophrenia and Cognitive Disorders

With a validated IC50 of 13 nM against human GlyT1 in JAR cells [1], methyl (morpholine-3-carbonyl)glycinate serves as an attractive starting scaffold for medicinal chemistry optimization targeting NMDA receptor hypofunction in schizophrenia. Structure-activity relationship (SAR) exploration around the morpholine 3‑position, glycine linker, and methyl ester can be guided by the established GlyT1 pharmacophore [2]. The compound's potency within the sub-100 nM range aligns with industry benchmarks for tractable CNS leads, and the 3‑carbonyl architecture is corroborated by structurally related GlyT1 inhibitors in the patent literature [3]. Procurement of the precisely specified 3‑carbonyl regioisomer is non-negotiable for reproducibility in these programs.

Stereochemically Defined Morpholine Building Block for Enantioselective Synthesis

The synthetic route to methyl (morpholine-3-carbonyl)glycinate proceeds via morpholine-3-carboxylic acid, for which both (R)- and (S)-enantiomers are commercially available (e.g., CAS 106825-79-0 and CAS 1187929-55-0) [1]. This enables preparation of enantiomerically pure target compound for use in asymmetric synthesis of peptidomimetics, constrained amino acid analogs, and chiral ligands. The 4‑carbonyl regioisomer does not offer an equivalent chiral entry point at the morpholine ring [2], making the 3‑carbonyl compound the required choice for stereochemical SAR studies [3].

Fragment-Based Drug Discovery (FBDD) Library Member with Favorable Physicochemical Properties

With a molecular weight of 202.21 Da, predicted logP of approximately −0.64, and six hydrogen-bond acceptors [1], methyl (morpholine-3-carbonyl)glycinate satisfies the Rule-of-3 criteria commonly applied in fragment-based screening. Its balanced polarity, combined with documented biological activity at GlyT1, makes it a high-value fragment for NMR-based or biophysical screening cascades where both ligand efficiency and target engagement data are required [2]. The methyl ester's relatively high aqueous solubility (inferred from the predicted logP) further facilitates screening at the high fragment concentrations (typically 200–1000 μM) needed for sensitive detection of weak binders [3].

Chemical Probe for Morpholine-3-carbonyl Pharmacophore Mapping in Target Deconvolution

The distinct hydrogen-bonding geometry of the 3‑carbonyl amide (vs. the 4‑carbonyl urea) enables differential target engagement profiling in chemoproteomics or thermal shift assays [1]. Researchers conducting target deconvolution studies for phenotypic screening hits containing morpholine-carbonyl motifs can use methyl (morpholine-3-carbonyl)glycinate as a minimalist pharmacophore probe to isolate the contribution of the 3‑carbonyl amide substructure to overall target binding [2]. This application is not feasible with the 4‑carbonyl isomer, which presents a urea pharmacophore with different hydrogen-bond donor/acceptor topology [3].

Quote Request

Request a Quote for Methyl (morpholine-3-carbonyl)glycinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.